4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
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Overview
Description
4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves the condensation of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the reaction of thiophene-3-ol with 4-methylbenzylamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxybenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
- 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
- 4-[(Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
Uniqueness
4-[(4-Methylbenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17NO3S |
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Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methylamino]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C12H17NO3S/c1-9-2-4-10(5-3-9)6-13-11-7-17(15,16)8-12(11)14/h2-5,11-14H,6-8H2,1H3 |
InChI Key |
UILSQYPDTMFHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CS(=O)(=O)CC2O |
Origin of Product |
United States |
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